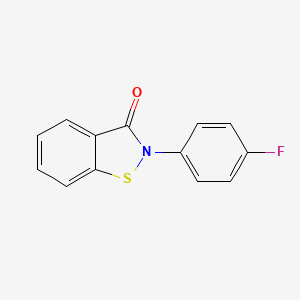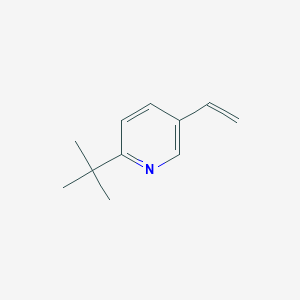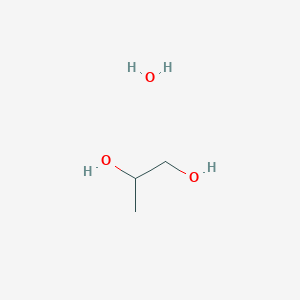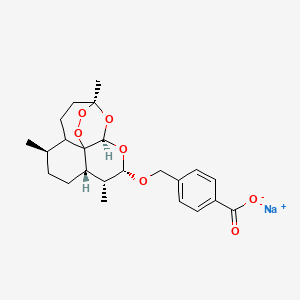
(2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside) is a xanthophyll.
Wissenschaftliche Forschungsanwendungen
Carotenoid Composition and Biosynthesis
(2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside) is a significant component in the study of carotenoids and their biosynthetic pathways. For instance, in Gemmatimonas aurantiaca, a bacterium belonging to the Gemmatimonadetes phylum, this compound was identified as a major carotenoid. It plays a role in the biosynthesis of carotenoids, involving enzymes like geranylgeranyl pyrophosphate synthase, phytoene synthase, and phytoene desaturase. This discovery was notable as oscillol 2,2'-diglycosides were previously reported only in a limited number of cyanobacteria, making it a novel finding in a different bacterial phylum (Takaichi, Maoka, Takasaki, & Hanada, 2010).
Enzymatic Activity and Function
The study of alpha-L-fucosidase, an enzyme capable of cleaving alpha-L-fucosidic linkages, is another area of research interest. In Bacillus circulans, two types of alpha-L-fucosidase with different substrate specificities were discovered. These enzymes play a crucial role in breaking down various oligosaccharides and glycoproteins. The specificity of these enzymes towards certain linkages and substrates is essential for understanding various biological processes and their potential applications in industrial and medical fields (Tsuji, Yamamoto, & Tochikura, 1990).
Role in Anticoagulant Activity
Research into sulfated galactans and sulfated fucans, which can include structures related to (2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside), indicates that these compounds can possess anticoagulant activity. The specific structural features within these compounds, like 2-O-sulfated, 3-linked alpha-L-galactan, are important in mediating this activity. Understanding these structures and their effects on thrombin inhibition and interactions with coagulation cofactors provides insights into potential therapeutic applications (Pereira, Melo, & Mourão, 2002).
Potential in Pathologic Processes
Alpha-L-fucose, a component of (2S,2'S)-Oscillol 2,2'-di(alpha-L-fucoside), plays a critical role in various normal and pathologic processes, including neoplasia. It is a key molecule in cell-recognition and adhesion-signaling pathways. Fucosylated oligosaccharide ligands, which include alpha-L-fucose, are important in mediating cell-cell adhesion in processes like inflammation and neoplastic progression. This research highlights the significance of alpha-L-fucose in cellular homeostasis and its potential as a target in disease treatment and management (Listinsky, Siegal, & Listinsky, 1998).
Eigenschaften
Molekularformel |
C52H76O12 |
|---|---|
Molekulargewicht |
893.2 g/mol |
IUPAC-Name |
(2S,3S,4R,5S,6S)-2-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E,30S)-2,31-dihydroxy-2,6,10,14,19,23,27,31-octamethyl-30-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxydotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaen-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C52H76O12/c1-33(21-15-23-35(3)25-17-27-37(5)29-31-41(51(9,10)59)63-49-47(57)45(55)43(53)39(7)61-49)19-13-14-20-34(2)22-16-24-36(4)26-18-28-38(6)30-32-42(52(11,12)60)64-50-48(58)46(56)44(54)40(8)62-50/h13-32,39-50,53-60H,1-12H3/b14-13+,21-15+,22-16+,25-17+,26-18+,31-29+,32-30+,33-19+,34-20+,35-23+,36-24+,37-27+,38-28+/t39-,40-,41-,42-,43+,44+,45+,46+,47-,48-,49-,50-/m0/s1 |
InChI-Schlüssel |
ZYYNEJWFGGVJQZ-ASFDWNNCSA-N |
Isomerische SMILES |
C[C@@H]1O[C@H]([C@H]([C@@H]([C@@H]1O)O)O)O[C@H](C(O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/C=C/[C@H](O[C@@H]2O[C@H]([C@H]([C@H]([C@@H]2O)O)O)C)C(O)(C)C)\C)\C)\C)/C)/C)/C |
SMILES |
CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)C(C)(C)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)C(C)(C)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(7R,20R)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide](/img/structure/B1260687.png)

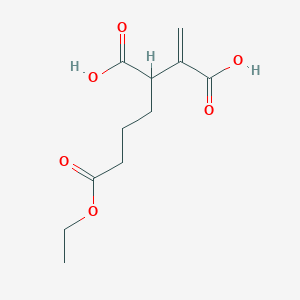


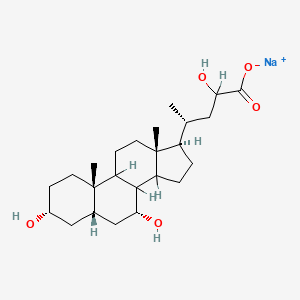
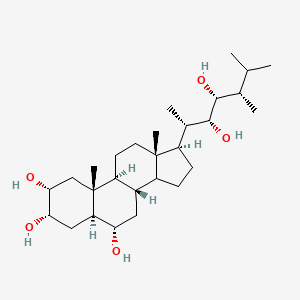
![(3S,6S,7R,8aR)-6-(4-hydroxyphenyl)-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1260697.png)

